2-(Pyridin-2-yl)phenol
Overview
Description
2-(Pyridin-2-yl)phenol is an organic compound with the molecular formula C11H9NO. It consists of a phenol group attached to a pyridine ring at the 2-position.
Mechanism of Action
Target of Action
It is known that this compound can be used to synthesize a variety of complex structures, such as four-coordinate organoboron complexes , which may interact with various biological targets.
Mode of Action
It’s known that its derivatives can interact with their targets in a specific manner, leading to changes in the targets’ function .
Biochemical Pathways
It’s known that its derivatives can influence various biochemical processes, potentially affecting multiple pathways .
Result of Action
It’s known that its derivatives can have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Pyridin-2-yl)phenol involves the reaction of substituted pyridine N-oxide with cyclohexanones. This reaction is catalyzed by a Pd/C-ethylene system, which facilitates the formation of the desired product . Another approach involves the deconstructive cycloaromatization of indolizines, cyclopropenones, and boric acids, yielding polyaryl this compound-based complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenol or pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products
The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted phenols and pyridines .
Scientific Research Applications
2-(Pyridin-2-yl)phenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Exhibits similar pharmacological activities, including anti-fibrotic and anti-cancer properties.
2-(Pyridin-2-yl)aniline: Shares similar synthetic routes and chemical properties.
Polyaryl 2-(Pyridin-2-yl)phenol-based complexes: Used in material science for their unique optical properties.
Uniqueness
This compound is unique due to its dual functionality as both a phenol and a pyridine derivative. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse compounds with various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-pyridin-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNGBIRSIWOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901582 | |
Record name | NoName_714 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the innovative approaches to synthesizing 2-(pyridin-2-yl)phenol?
A1: Recent research highlights two novel synthetic pathways:
- Deconstructive Cycloaromatization: This method utilizes readily available indolizines and cyclopropenones as starting materials. This catalyst-free approach offers a simple and efficient way to synthesize a variety of polyaryl 2-(pyridin-2-yl)phenols. []
- Palladium-Catalyzed C-H Hydroxylation: This strategy involves the direct hydroxylation of 2-arylpyridines using molecular oxygen (O2) as the sole oxidant. The reaction is facilitated by a palladium catalyst and employs an aldehyde for activating molecular oxygen. [] This method provides an environmentally friendly alternative to traditional oxidation methods and allows access to a diverse range of substituted 2-(pyridin-2-yl)phenols in good yields.
Q2: What are the potential applications of 2-(pyridin-2-yl)phenols in material science?
A2: 2-(Pyridin-2-yl)phenols are versatile building blocks for synthesizing N,O-bidentate ligands. These ligands readily form complexes with organoboron compounds, particularly four-coordinate boron complexes (BF2 and BAr2), which exhibit promising photoluminescent properties. [] These organoboron complexes show bright fluorescence, large Stokes shifts, and good quantum yields, making them potentially valuable in developing light-emitting materials.
Q3: Can you elaborate on the mechanism of palladium-catalyzed C-H hydroxylation in synthesizing 2-(pyridin-2-yl)phenols?
A3: While the exact mechanism is still under investigation, research suggests a Pd(II)/Pd(IV) catalytic cycle. [] The aldehyde plays a crucial role by reacting with oxygen to form an acyl peroxo radical. This radical then interacts with the palladium catalyst, facilitating the C-H activation and subsequent hydroxylation of the 2-arylpyridine substrate.
Q4: How does the structure of this compound lend itself to forming organoboron complexes?
A4: The molecule possesses both a nitrogen atom in the pyridine ring and a hydroxyl group on the phenol ring. This N,O-bidentate configuration allows for effective chelation with boron centers, leading to the formation of stable four-coordinate organoboron complexes. []
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